

Application Notes and Protocols for cis- ϵ -Viniferin in Enzyme Inhibition Assays

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Compound of Interest

Compound Name: *cis-epsilon-Viniferin*

Cat. No.: B3034946

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For Researchers, Scientists, and Drug Development Professionals

Introduction

cis- ϵ -Viniferin, a resveratrol dimer, has garnered significant interest in the scientific community for its diverse biological activities, including its potent enzyme inhibitory effects. This document provides detailed application notes and protocols for utilizing cis- ϵ -viniferin in various enzyme inhibition assays. The information compiled herein is intended to guide researchers in pharmacology, biochemistry, and drug discovery in their investigation of this promising natural compound. cis- ϵ -Viniferin has been reported to inhibit a range of enzymes, including cytochrome P450 (CYP) isoforms, α -glucosidase, α -amylase, and angiotensin-converting enzyme (ACE).^{[1][2]} Its ability to modulate the activity of these key enzymes underscores its therapeutic potential in various pathological conditions, from cancer to cardiovascular diseases and diabetes.

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of cis- ϵ -viniferin against various enzymes is summarized below. This data, presented in tabular format, allows for a clear comparison of its efficacy across different targets.

Target Enzyme	Inhibitor	IC50 / Ki	Assay Conditions	Reference
Cytochrome P450 (CYP) Isoforms				
CYP1A1	cis- ϵ -Viniferin	Ki: 0.5 μ M	Human liver microsomes or heterologously expressed CYPs	[3]
CYP1A2	cis- ϵ -Viniferin	Ki: 5 μ M	Human liver microsomes or heterologously expressed CYPs	[3]
CYP1B1	cis- ϵ -Viniferin	Potent Inhibition	Human liver microsomes or heterologously expressed CYPs	[3]
CYP2A6	cis- ϵ -Viniferin	Ki: 60 μ M	Human liver microsomes or heterologously expressed CYPs	[3]
CYP2B6	cis- ϵ -Viniferin	Ki: 3 μ M	Human liver microsomes or heterologously expressed CYPs	[3]
CYP2E1	cis- ϵ -Viniferin	Non-competitive inhibition	Human liver microsomes or heterologously expressed CYPs	[3]
CYP3A4	cis- ϵ -Viniferin	Ki: 10 μ M	Human liver microsomes or heterologously expressed CYPs	[3]

CYP4A	cis- ϵ -Viniferin	IC50: 15 μ M	Human liver microsomes or heterologously expressed CYPs	[1]
Carbohydrate Metabolizing Enzymes				
α -Amylase	Resveratrol Derivatives	-	Pancreatic α -amylase	
α -Glucosidase	Flavonoids (as a class)	-	Saccharomyces cerevisiae α -glucosidase	[4]
Other Enzymes				
Angiotensin-Converting Enzyme (ACE)	cis- ϵ -Viniferin	Inhibition observed	in vitro	[1]
Antioxidant Activity				
DPPH Radical Scavenging	cis- ϵ -Viniferin	IC50: 80.12 \pm 13.79 μ M	DPPH assay	
Nitric Oxide (NO) Scavenging	cis- ϵ -Viniferin	IC50: 338.35 \pm 89.47 μ M	NO-scavenging assay	[5]

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for use with cis- ϵ -viniferin.

Cytochrome P450 (CYP) Inhibition Assay (Luminogenic Method)

This protocol is adapted from commercially available luminogenic assays for CYP inhibition.

Materials:

- cis- ϵ -Viniferin stock solution (in a suitable solvent like DMSO)
- Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
- Luminogenic CYP substrate specific for each isoform
- NADPH regeneration system
- Reaction buffer (e.g., potassium phosphate buffer)
- 96-well white opaque microplates
- Luminometer

Procedure:

- Prepare serial dilutions of cis- ϵ -viniferin in the reaction buffer.
- In a 96-well plate, add the cis- ϵ -viniferin dilutions. Include a vehicle control (solvent only) and a positive control inhibitor.
- Add the recombinant CYP enzyme and the NADPH regeneration system to each well.
- Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding the specific luminogenic substrate to each well.
- Incubate the plate at 37°C for the recommended reaction time.
- Stop the reaction and measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of cis- ϵ -viniferin and determine the IC₅₀ value.

α -Glucosidase Inhibition Assay

This protocol is based on the spectrophotometric measurement of p-nitrophenol released from the substrate p-nitrophenyl- α -D-glucopyranoside (pNPG).^[4]^[6]

Materials:

- cis- ϵ -Viniferin stock solution
- α -Glucosidase from *Saccharomyces cerevisiae*
- p-Nitrophenyl- α -D-glucopyranoside (pNPG)
- Phosphate buffer (e.g., 50 mM, pH 6.8)
- Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare different concentrations of cis- ϵ -viniferin in phosphate buffer.
- To each well of a 96-well plate, add the cis- ϵ -viniferin solution. Include a control without the inhibitor and a blank for each concentration.
- Add the α -glucosidase solution to each well (except the blanks) and incubate at 37°C for 10 minutes.
- Add the pNPG solution to all wells to start the reaction.
- Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
- Stop the reaction by adding the sodium carbonate solution.
- Measure the absorbance at 405 nm using a microplate reader.
- The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_{control} - Abs_{sample}) / Abs_{control}] x 100

- Determine the IC₅₀ value from a plot of inhibition percentage against inhibitor concentration.

α -Amylase Inhibition Assay

This assay measures the reduction in starch hydrolysis by α -amylase in the presence of an inhibitor.^[7]

Materials:

- cis- ϵ -Viniferin stock solution
- Porcine pancreatic α -amylase
- Starch solution (e.g., 1% in buffer)
- Dinitrosalicylic acid (DNS) reagent
- Phosphate buffer (e.g., 20 mM, pH 6.9 with 6.7 mM NaCl)
- 96-well microplate
- Microplate reader or spectrophotometer

Procedure:

- Prepare various concentrations of cis- ϵ -viniferin.
- Pre-incubate the cis- ϵ -viniferin solutions with the α -amylase solution at 37°C for 10 minutes.
- Add the starch solution to initiate the enzymatic reaction.
- Incubate the mixture at 37°C for a specific time (e.g., 15 minutes).
- Stop the reaction by adding the DNS reagent.
- Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.
- After cooling to room temperature, dilute the reaction mixture with water.

- Measure the absorbance at 540 nm.
- Calculate the percentage of inhibition and the IC₅₀ value as described for the α -glucosidase assay.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the spectrophotometric measurement of hippuric acid formed from the substrate hippuryl-L-histidyl-L-leucine (HHL).^{[8][9]}

Materials:

- cis- ϵ -Viniferin stock solution
- ACE from rabbit lung
- Hippuryl-L-histidyl-L-leucine (HHL)
- Borate buffer (pH 8.3)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Spectrophotometer

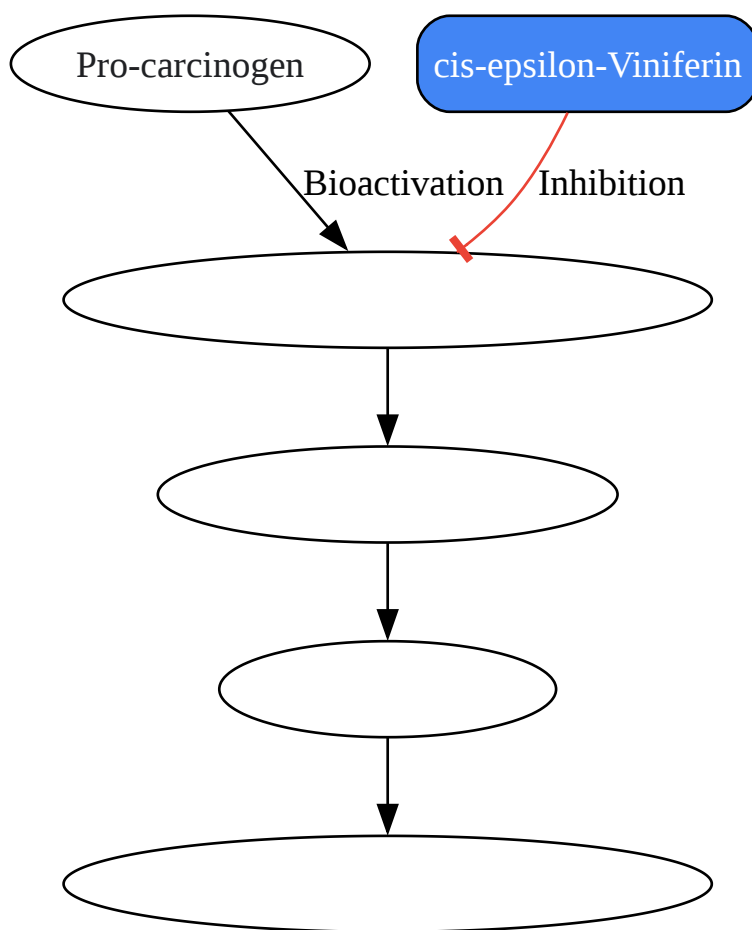
Procedure:

- Prepare different concentrations of cis- ϵ -viniferin.
- In a test tube, mix the cis- ϵ -viniferin solution with the ACE solution and pre-incubate at 37°C for 10 minutes.
- Add the HHL substrate to start the reaction and incubate at 37°C for 30-60 minutes.
- Stop the reaction by adding HCl.
- Extract the hippuric acid formed with ethyl acetate.

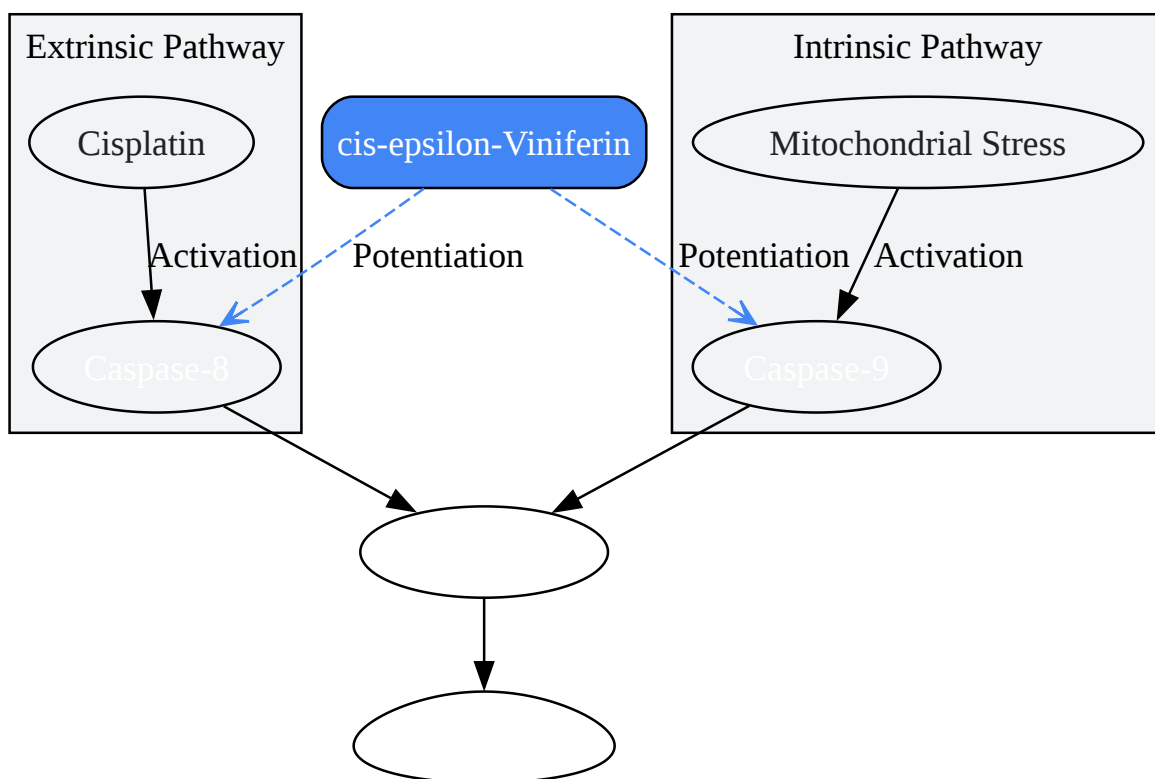
- Evaporate the ethyl acetate layer to dryness.
- Re-dissolve the residue in distilled water.
- Measure the absorbance at 228 nm.
- Calculate the percentage of ACE inhibition and the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway Diagrams

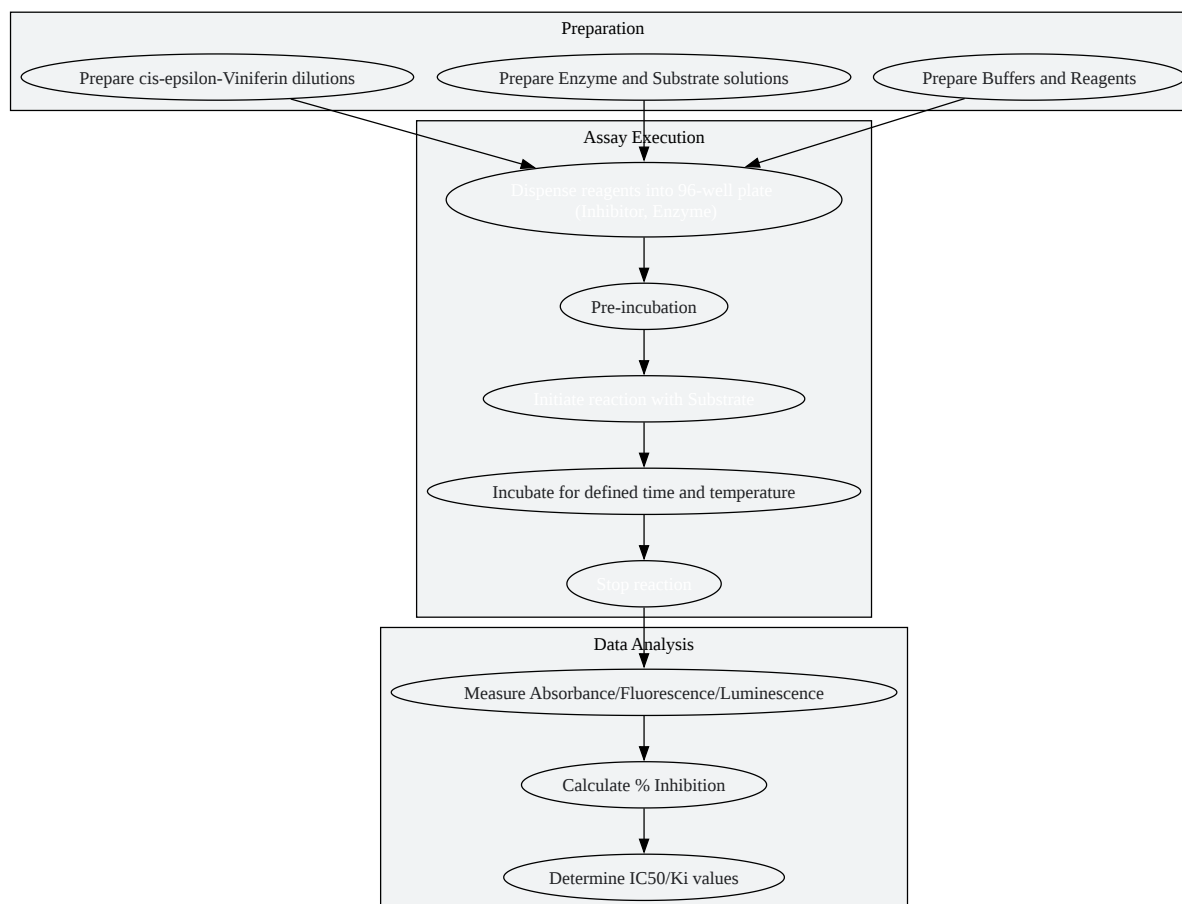


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Experimental Workflow Diagram



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